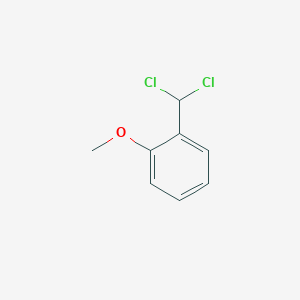

1-(dichloromethyl)-2-methoxybenzene

Description

Properties

IUPAC Name |

1-(dichloromethyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMPXGQFIKLPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Dichloromethyl 2 Methoxybenzene

Catalytic Deoxydichlorination of Aldehyde Precursors to Geminal Dichlorides

A prominent and efficient method for the synthesis of 1-(dichloromethyl)-2-methoxybenzene involves the catalytic deoxydichlorination of its aldehyde precursor, 2-methoxybenzaldehyde (B41997) (o-anisaldehyde). This transformation converts the carbonyl group of the aldehyde into a gem-dichloromethyl group.

Mechanistic Insights into P(V)-Catalyzed Dichlorination Reactions.chimicatechnoacta.ru

The deoxydichlorination of aldehydes can be effectively catalyzed by phosphorus(V) (P(V)) species. chimicatechnoacta.ru This process typically involves a catalytic cycle where the P(V) catalyst is regenerated.

A notable catalytic system employs triphenylphosphine (B44618) oxide (TPPO) in the presence of a stoichiometric amount of phthaloyl dichloride. chimicatechnoacta.ru The reaction proceeds through a P(V) catalysis manifold. chimicatechnoacta.ruresearchgate.net It is believed that the catalytic cycle begins with the reaction of triphenylphosphine oxide (A) with phthaloyl dichloride to form the active chlorinating agent, dichlorotriphenylphosphorane (B105816) (B). researchgate.net This intermediate then reacts with the aldehyde (1) to form an oxygen-bound intermediate (C), which subsequently eliminates to yield the desired geminal dichloride (4) and regenerate the triphenylphosphine oxide catalyst. researchgate.net

Proposed Catalytic Cycle:

Step 1: Catalyst Activation: Triphenylphosphine oxide (A) reacts with phthaloyl dichloride to generate dichlorotriphenylphosphorane (B).

Step 2: Aldehyde Reaction: Dichlorotriphenylphosphorane (B) reacts with the aldehyde (1) to form intermediate (C).

Step 3: Product Formation and Catalyst Regeneration: Intermediate (C) undergoes elimination to produce the geminal dichloride (4) and regenerate triphenylphosphine oxide (A). researchgate.net

While the TPPO/phthaloyl dichloride system is effective, research has explored other catalytic systems. An alternative method utilizes diphenyl sulfoxide (B87167) with oxalyl chloride. researchgate.net This system has demonstrated excellent yields, particularly with unsaturated aldehydes. researchgate.net Another approach involves the use of N-formylpyrrolidine as a catalyst with phthaloyl dichloride. researchgate.net These alternative manifolds aim to improve efficiency, reduce catalyst loading, and expand the substrate scope.

Methodological Advancements for Scalable Synthesis.chimicatechnoacta.ru

The scalability of these catalytic methods is a crucial aspect for industrial applications. The deoxydichlorination of benzaldehyde (B42025), a model substrate, has been successfully demonstrated on a gram scale using the triphenylphosphine oxide-catalyzed method, indicating its potential for larger-scale production. chimicatechnoacta.ruresearchgate.net The ability to use low catalyst loading without compromising activity, especially for unsaturated aldehydes, further enhances the method's practicality. researchgate.net

Comparative Analysis of Dichloromethylation Protocols.researchgate.net

Different protocols for dichloromethylation exhibit varying efficiencies depending on the substrate and reaction conditions. For the synthesis of this compound from 2-methoxybenzaldehyde using 1 mol% triphenylphosphine oxide and 1 equivalent of phthaloyl dichloride in anhydrous toluene (B28343), a yield of 75% has been reported. researchgate.net

Table 1: Comparative Yields of Dichloromethylation of Various Aldehydes

| Aldehyde Precursor | Yield (%) | Reference |

|---|---|---|

| 2-methoxybenzaldehyde | 75 | researchgate.net |

| (E)-cinnamaldehyde | 82 | researchgate.net |

| Octanal | 42 | researchgate.net |

Synthetic Routes via Pre-functionalized Aromatic Systems

An alternative to the direct dichlorination of aldehydes is the synthesis from pre-functionalized aromatic systems. While less detailed in the provided context, this approach would involve starting with a benzene (B151609) ring already containing the methoxy (B1213986) group and another functional group that can be converted into the dichloromethyl group. Such methods could offer different selectivity and compatibility with other functional groups on the aromatic ring. Further research is needed to fully explore and document these alternative synthetic pathways for this compound.

Conversion from Chloromethylated Methoxybenzene Derivatives

One of the primary routes to this compound involves the transformation of other chlorinated methoxybenzene precursors. This can be accomplished through the further chlorination of monochlorinated species or via nucleophilic substitution reactions.

The conversion of 2-methoxybenzyl alcohol to its chlorinated derivatives serves as a foundational step. While the direct conversion to a dichloromethyl group in one step from the alcohol is less common, the principles of chlorination are well-established. The reaction of 2-methoxybenzyl alcohol with chlorinating agents like thionyl chloride (SOCl₂) is a standard method for producing the corresponding monochlorinated product, 2-methoxybenzyl chloride. prepchem.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the alkyl chloride.

A typical laboratory procedure involves dissolving 2-methoxybenzyl alcohol in a solvent like dichloromethane (B109758) and adding thionyl chloride, often at reduced temperatures to control the reaction rate. prepchem.com The use of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the HCl byproduct.

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 2-Methoxybenzyl alcohol | Thionyl chloride | Dichloromethane | Ice-bath | Not specified | prepchem.com |

| 2-Methoxybenzyl alcohol | Thionyl chloride, Triethylamine | Dichloromethane | Room Temperature | Not specified |

Further chlorination of the resulting 2-methoxybenzyl chloride under radical conditions could potentially lead to the formation of this compound. Visible-light-mediated, metal-free chlorination of substituted toluenes using N,N-dichloroacetamide as the chlorinating agent has been reported to be effective for benzylic C-H bond chlorination. mdpi.com This methodology offers a potential pathway for the conversion of 2-methylanisole (B146520) (a precursor to 2-methoxybenzyl alcohol) to the desired dichloromethyl derivative.

The introduction of a dichloromethyl group via nucleophilic substitution is another plausible synthetic route. This would typically involve a nucleophile that can deliver a dichloromethyl unit to a suitably activated methoxybenzene ring. However, direct nucleophilic substitution to form a C-C bond with a dichloromethyl anion equivalent on an aryl halide is challenging.

A more feasible, albeit indirect, approach involves the reaction of 2-methoxybenzaldehyde with a chlorinating agent such as phosphorus pentachloride (PCl₅). prepp.inwikipedia.org Aldehydes and ketones react with PCl₅ to replace the carbonyl oxygen with two chlorine atoms, forming a geminal dichloride. prepp.inwikipedia.org In this case, 2-methoxybenzaldehyde would be converted to this compound. wikipedia.org This reaction is a well-established method for the synthesis of benzal chloride from benzaldehyde. prepp.in

| Starting Material | Reagent | Product | Reference |

| Benzaldehyde | Phosphorus pentachloride (PCl₅) | Benzal chloride | prepp.in |

| 2-Methoxybenzaldehyde | Phosphorus pentachloride (PCl₅) | This compound | wikipedia.orgwikipedia.org (inferred) |

Regioselective Introduction of Dichloromethyl Functionality

The direct introduction of a dichloromethyl group onto the anisole (B1667542) ring in a regioselective manner presents an atom-economical approach. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution.

A potential method for the direct dichloromethylation of aromatic compounds is the Friedel-Crafts-type reaction using dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid. nih.govresearchgate.netelsevierpure.com This reaction has been successfully applied to the formylation of various alkenes and could be extended to electron-rich aromatic systems like anisole. nih.govelsevierpure.com The Lewis acid, such as tin(IV) chloride (SnCl₄) or silver trifluoromethanesulfonate (B1224126) (AgOTf), activates the dichloromethyl methyl ether, generating a dichloromethyl cation or a related electrophilic species that then attacks the aromatic ring. nih.govelsevierpure.com The regioselectivity would be governed by the directing effect of the methoxy group, favoring substitution at the ortho and para positions.

| Substrate Type | Reagent System | Product Type | Reference |

| α,α-Diarylalkenes | Dichloromethyl methyl ether / SnCl₄ / 2,6-dibromopyridine | Vinyl aldehydes | nih.gov |

| Arylalkenes & Alkylalkenes | Dichloromethyl methyl ether / AgOTf / pyridine | Vinyl aldehydes | nih.gov |

Mechanistic Principles and Chemical Reactivity of 1 Dichloromethyl 2 Methoxybenzene

Nucleophilic Reactivity at the Dichloromethyl Center

The dichloromethyl group serves as a primary site for nucleophilic attack, largely due to the electron-withdrawing nature of the two chlorine atoms, which polarizes the benzylic carbon, rendering it electrophilic.

Factors Influencing Nucleophilic Substitution Pathways

Nucleophilic substitution at the benzylic carbon of 1-(dichloromethyl)-2-methoxybenzene can proceed through either an S(_N)1 or S(_N)2 pathway, with the operative mechanism being influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the electronic contribution of the ortho-methoxy group.

The ortho-methoxy group plays a dual role in these substitution reactions. Through its electron-donating resonance effect (+M), it can stabilize a developing positive charge on the benzylic carbon, thereby favoring an S(_N)1 mechanism that proceeds via a carbocation intermediate. This stabilization is particularly effective due to the ortho-position, which allows for direct resonance delocalization. Conversely, the inductive effect (-I) of the electronegative oxygen atom can slightly destabilize the carbocation. However, the resonance effect is generally considered to be dominant in this position. quora.com

The choice between S(_N)1 and S(_N)2 pathways is also a function of the reaction conditions. Strong, highly concentrated nucleophiles tend to favor the bimolecular S(_N)2 mechanism, while weaker nucleophiles and polar, protic solvents that can solvate the leaving group and stabilize the carbocation intermediate promote the unimolecular S(_N)1 pathway.

Diverse Nucleophile Reactivity and Product Formation

A variety of nucleophiles can displace the chlorine atoms of the dichloromethyl group, leading to a range of functionalized products. A primary and synthetically valuable reaction is the hydrolysis of this compound to form 2-methoxybenzaldehyde (B41997). google.com This transformation is typically carried out in the presence of water, often with a weak base to neutralize the HCl generated. The reaction proceeds sequentially, with the first hydrolysis forming an intermediate chlorohydrin, which then eliminates HCl to give the aldehyde.

Other nucleophiles can also be employed to generate different products. For instance, reaction with alkoxides would be expected to yield acetals, while reaction with cyanide could introduce a cyano group, a precursor to carboxylic acids and other nitrogen-containing functionalities. The reaction with acetate (B1210297) ions can lead to the formation of the corresponding diacetate, which can be subsequently hydrolyzed to the aldehyde.

Reductive Transformations of the Dichloromethyl Group

The dichloromethyl group can be reduced to a methyl group, providing a route to 2-methoxytoluene. This transformation can be achieved through various reductive methods. Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon, in the presence of a base to neutralize the generated HCl, is a common and effective method for such dehalogenations.

Alternatively, reduction can be effected using metal-based reducing agents. For example, zinc dust in the presence of an acid can be used to achieve the reductive dehalogenation of benzylic halides.

Oxidative Chemistry of the Methoxy (B1213986) Substituent

While the dichloromethyl group is the more reactive site for many transformations, the methoxy group can also undergo oxidative reactions, primarily oxidative demethylation. This process converts the methoxy group into a hydroxyl group, yielding 2-hydroxybenzaldehyde derivatives. Such reactions often require strong oxidizing agents and can be challenging to perform selectively in the presence of the dichloromethyl group. Reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize alcohols to aldehydes and can also effect the cleavage of certain ethers. organic-chemistry.orgwikipedia.orgtaylorandfrancis.comresearchgate.net However, the specific application of PCC for the demethylation of this compound would require careful optimization to avoid oxidation of the dichloromethyl group or the aromatic ring.

Radical-Mediated Reactions of this compound

The benzylic position of this compound is susceptible to radical-mediated reactions. Under UV light or in the presence of a radical initiator, free-radical halogenation can occur, potentially leading to the replacement of the remaining hydrogen on the dichloromethyl group with another halogen. wikipedia.orgyoutube.comyoutube.comyoutube.com For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator is a standard method for benzylic bromination. youtube.com

Investigating Substituent Effects on Reaction Selectivity

The position and electronic nature of substituents on the benzene (B151609) ring significantly influence the reactivity and selectivity of reactions involving the dichloromethyl group. The ortho-methoxy group in this compound exerts a profound electronic and steric influence.

The electron-donating resonance effect of the methoxy group enhances the rate of reactions that proceed through a carbocation intermediate, such as S(_N)1 substitutions, by stabilizing the transition state leading to the carbocation. rsc.orgbeilstein-journals.org In electrophilic aromatic substitution reactions, the methoxy group is a strong activating group and an ortho-, para-director. masterorganicchemistry.com

Conversely, the steric bulk of the ortho-methoxy group can hinder the approach of nucleophiles in S(_N)2 reactions, potentially slowing the reaction rate compared to its meta- and para-isomers. This steric hindrance can also influence the regioselectivity of reactions on the aromatic ring.

Mechanistic Insights into this compound Reactions Remain Largely Undocumented in Publicly Available Research

The hydrolysis of dichloromethylarenes to their corresponding benzaldehydes is a well-established transformation. For instance, the side-chain chlorination of toluene (B28343) to produce benzal chloride, followed by hydrolysis, is a commercial route to benzaldehyde (B42025). ncert.nic.in The presence of a methoxy group at the ortho position in this compound is expected to significantly influence its reactivity. Electron-donating groups like methoxy can stabilize carbocationic intermediates, suggesting that nucleophilic substitution reactions may proceed through a dissociative (SN1-like) mechanism. In such a mechanism, the rate-determining step would be the formation of a resonance-stabilized α-chloro-2-methoxybenzyl carbocation.

Theoretical studies on the hydrolysis of substituted benzyl (B1604629) chlorides support the notion that electron-donating groups favor an SN1 pathway. researchgate.net However, without experimental data from advanced analytical techniques, the precise mechanism for this compound remains a matter of scientific conjecture based on established chemical principles.

Advanced analytical techniques are crucial for elucidating complex reaction mechanisms. For example, stopped-flow Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring rapid reactions in real-time, allowing for the detection and characterization of transient intermediates. rsc.orgnih.gov This technique could, in principle, be applied to the study of the solvolysis of this compound to identify and quantify any intermediate species formed.

Furthermore, techniques such as mass spectrometry would be invaluable for analyzing the product distribution of reactions involving this compound, providing insights into competing reaction pathways. Kinetic studies, often monitored spectrophotometrically, could determine the reaction order and the effect of substituent changes on the reaction rate, which can be correlated using Hammett plots to probe the electronic nature of the transition state. wikipedia.org

While the general principles of physical organic chemistry provide a framework for predicting the reactivity of this compound, the absence of specific studies employing these advanced analytical methods means that a detailed, evidence-based discussion of its reaction mechanisms cannot be definitively presented at this time. The scientific community would benefit from further research in this area to fully characterize the chemical behavior of this versatile synthetic intermediate.

Strategic Applications of 1 Dichloromethyl 2 Methoxybenzene in Complex Organic Synthesis

Core Building Block in Advanced Organic Molecule Construction

The dichloromethyl group on the benzene (B151609) ring serves as a latent aldehyde functionality. Through hydrolysis, it can be readily converted to the corresponding 2-methoxybenzaldehyde (B41997). This transformation is a cornerstone of its utility, allowing for its participation in a wide array of carbon-carbon bond-forming reactions that are fundamental to building complex organic molecules. The presence of the methoxy (B1213986) group at the ortho position influences the reactivity and regioselectivity of reactions on the aromatic ring, making it a key controller in the assembly of intricate structures.

The reactivity of the dichloromethyl group itself also offers pathways for direct functionalization. It can participate in reactions such as nucleophilic substitution, where the chlorine atoms are displaced by other functional groups, or in the formation of organometallic intermediates. These transformations enable the introduction of diverse functionalities, further expanding its role as a versatile synthon in multi-step syntheses.

Precursor in Pharmaceutical Synthesis and Drug Candidate Development

The structural motif of a substituted benzaldehyde (B42025) is a common feature in many pharmaceutically active compounds. As a precursor to 2-methoxybenzaldehyde, 1-(dichloromethyl)-2-methoxybenzene is implicated in the synthesis of various drug candidates.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of numerous drugs. Benzaldehydes are key starting materials for the synthesis of various heterocyclic systems such as pyridines, pyrimidines, quinolines, and benzodiazepines. The aldehyde functionality, readily unmasked from the dichloromethyl group of this compound, can undergo condensation reactions with amines, hydrazines, and other nitrogen-containing nucleophiles to form the foundational rings of these important heterocyclic scaffolds. While direct examples utilizing this compound are not extensively documented, the established synthetic routes to these heterocycles from substituted benzaldehydes underscore its potential in this area.

Facilitation of Multi-Step Drug Molecule Synthesis

The journey from simple starting materials to a complex drug molecule often involves a lengthy and intricate sequence of reactions. The stability of the dichloromethyl group under various reaction conditions allows it to be carried through several synthetic steps before its conversion to an aldehyde at a strategic point. This "masked aldehyde" strategy is a powerful tool in retrosynthetic analysis and the practical execution of complex syntheses. It prevents unwanted side reactions of a more reactive aldehyde group while other parts of the molecule are being elaborated.

Utility in Material Science and Polymer Chemistry

The applications of aromatic compounds with reactive functional groups extend beyond pharmaceuticals into the realm of material science. While specific studies on the incorporation of this compound into polymers are not widely reported, its potential can be surmised.

The dichloromethyl group can be a site for polymerization or for grafting onto existing polymer chains. For instance, it could potentially be used to create polymers with tailored refractive indices, thermal stabilities, or other desirable physical properties. The methoxy group can also influence the solubility and processing characteristics of such materials. Furthermore, conversion to the aldehyde allows for the synthesis of phenolic resins and other condensation polymers.

Transformational Pathways to Diverse Halogenated Aromatic Compounds

The dichloromethyl group is a gateway to a variety of other halogenated functionalities. Under specific reaction conditions, it is conceivable that one or both chlorine atoms could be selectively replaced by other halogens, such as fluorine or bromine, leading to the formation of novel mixed-halogenated aromatic compounds. These compounds are of interest in their own right as potential building blocks for agrochemicals, pharmaceuticals, and materials.

Moreover, the aromatic ring itself can be further halogenated. The methoxy group is an ortho-, para-directing group, meaning it will direct incoming electrophiles, including halogens, to specific positions on the benzene ring. This directing effect, in concert with the existing substituents, could be exploited to synthesize polysubstituted and polyhalogenated aromatic compounds with a high degree of regiocontrol.

State of the Art Spectroscopic Characterization of 1 Dichloromethyl 2 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive 1D NMR (¹H, ¹³C) Analysis for Structural Elucidation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstones of structural analysis for 1-(dichloromethyl)-2-methoxybenzene. These analyses, typically performed in a deuterated solvent like deuterochloroform (CDCl₃), reveal the number and types of hydrogen and carbon atoms present in the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while the aromatic protons on the benzene (B151609) ring produce a more complex pattern of signals. The single proton of the dichloromethyl group (-CHCl₂) also gives rise to a characteristic singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals indicate the type of carbon atom (e.g., aromatic, aliphatic, or attached to an electronegative atom).

A detailed breakdown of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.55 - 7.45 | Aromatic CH | ~156.0 | C-OCH₃ |

| ~7.40 - 7.30 | Aromatic CH | ~130.0 | Aromatic CH |

| ~7.10 - 7.00 | Aromatic CH | ~128.0 | Aromatic CH |

| ~6.95 - 6.85 | Aromatic CH | ~121.0 | Aromatic CH |

| ~7.15 | -CHCl₂ | ~111.0 | Aromatic CH |

| ~3.90 | -OCH₃ | ~70.0 | -CHCl₂ |

| ~55.8 | -OCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides information about the types and numbers of atoms, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecule. sdsu.edu For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

Together, these 2D NMR techniques provide an unambiguous confirmation of the structure of this compound by mapping out the complete bonding network of the molecule.

Advanced Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS is an essential tool for monitoring the progress of its synthesis and for assessing the purity of the final product.

During a chemical reaction to produce this compound, small aliquots of the reaction mixture can be periodically analyzed by GC-MS. The gas chromatogram will show peaks corresponding to the starting materials, intermediates, the desired product, and any byproducts. The mass spectrometer then provides a mass spectrum for each of these separated components, allowing for their identification. By tracking the decrease in the starting material peaks and the increase in the product peak over time, the reaction progress can be effectively monitored.

Once the reaction is complete, GC-MS is used to determine the purity of the isolated this compound. The area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram gives a quantitative measure of its purity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with very high precision (typically to four or five decimal places).

For this compound, with a chemical formula of C₈H₈Cl₂O, the theoretical exact mass can be calculated. HRMS analysis of a sample of the compound would yield an experimental mass that can be compared to this theoretical value. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition, thereby confirming the molecular formula.

| Compound | Molecular Formula | Calculated Exact Mass |

| This compound | C₈H₈Cl₂O | 190.0003 |

This high level of accuracy is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Computational Prediction of Mass Spectral Fragmentation Patterns

The mass spectrum of a compound is a fingerprint of its fragmentation pattern upon ionization. In recent years, computational methods have become increasingly sophisticated in predicting these fragmentation patterns. nih.gov By applying known chemical principles and fragmentation rules, or through the use of machine learning algorithms trained on large spectral databases, it is possible to generate a theoretical mass spectrum for a given molecule. nih.gov

For this compound, computational tools can predict the likely fragments that will be observed in an experimental mass spectrum. nih.gov This can aid in the interpretation of the spectrum and provide further confirmation of the compound's structure. Key predicted fragmentation pathways would likely involve the loss of a chlorine atom, the entire dichloromethyl group, or the methoxy group, leading to characteristic fragment ions. Comparing the computationally predicted spectrum with the experimentally obtained spectrum serves as a powerful validation of the assigned structure. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Detailed experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopic data for this compound are not present in the reviewed scientific literature. While studies on related compounds, such as 2-methoxybenzaldehyde (B41997), provide some insight into the vibrational modes of the methoxy-substituted benzene ring, the specific influence of the dichloromethyl group on the vibrational fingerprint has not been experimentally documented.

To provide a comprehensive analysis, a table of expected vibrational frequencies would typically be presented here, based on experimental data. However, the absence of such data precludes the creation of an accurate and verifiable data table.

X-Ray Crystallography for Definitive Solid-State Structure Elucidation

In the absence of experimental crystallographic data, a table detailing crystal system, space group, unit cell dimensions, and other key structural parameters cannot be generated.

Future Trajectories and Innovations in 1 Dichloromethyl 2 Methoxybenzene Research

Sustainable and Environmentally Benign Synthetic Protocols for Dichloromethyl Arenes

The development of sustainable and environmentally friendly methods for synthesizing dichloromethyl arenes, including 1-(dichloromethyl)-2-methoxybenzene, is a key area of contemporary research. Traditional methods often rely on harsh reagents and produce significant waste. Modern approaches focus on green chemistry principles to mitigate these issues. rsc.orgyoutube.com

One promising strategy involves visible-light photoredox catalysis. researchgate.netrsc.org This technique utilizes light energy to drive chemical reactions, often under mild conditions. For instance, researchers have successfully generated dichloromethyl radicals from chloroform (B151607) using heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI) under visible light. researchgate.netnih.gov This method allows for the C1-extension of enone backbones and offers a more sustainable alternative to conventional methods. researchgate.net The use of flow photoreactors in these processes can significantly increase productivity compared to batch approaches. researchgate.netnih.gov

Another avenue of exploration is the use of deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) as green reaction media. rsc.org These solvents are often biodegradable, non-toxic, and can facilitate high-yield reactions without the need for volatile organic solvents. rsc.org Additionally, the development of reusable and eco-friendly catalysts, such as nanostructured diphosphate, is a significant step towards sustainable synthesis. rsc.org

The table below summarizes some of the sustainable synthetic methods being explored:

| Method | Catalyst/Medium | Key Features |

| Visible-Light Photoredox Catalysis | Potassium poly(heptazine imide) (K-PHI) | Uses visible light, mild conditions, can be used in flow reactors for increased productivity. researchgate.netnih.gov |

| Green Reaction Media | Deep Eutectic Solvents (DES), Polyethylene Glycol (PEG) | Biodegradable, non-toxic, avoids volatile organic solvents. rsc.org |

| Heterogeneous Catalysis | Nanostructured Diphosphate | Reusable, eco-friendly, avoids acid catalysts. rsc.org |

| Phase Transfer Catalysis | Quaternary ammonium (B1175870) salts | Facilitates reactions between reactants in different phases, reducing the need for harsh solvents. youtube.com |

These innovative approaches are paving the way for the large-scale, environmentally responsible production of dichloromethyl arenes.

Stereoselective and Enantioselective Approaches in Dichloromethylation Reactions

Achieving control over the three-dimensional arrangement of atoms in a molecule is a central goal in modern organic synthesis. Stereoselective and enantioselective reactions are crucial for producing specific stereoisomers of a compound, which is particularly important in the pharmaceutical industry where different stereoisomers can have vastly different biological activities. masterorganicchemistry.comstereoelectronics.orgyoutube.com

In the context of dichloromethylation, stereoselectivity refers to the preferential formation of one stereoisomer over another. stereoelectronics.org When a reaction produces one enantiomer in excess of the other, it is termed enantioselective. masterorganicchemistry.comyoutube.com This is often achieved through the use of chiral catalysts. figshare.comnih.govyoutube.comcore.ac.uk

Recent advancements in catalysis have opened new possibilities for stereoselective dichloromethylation. Chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center, are an emerging class of catalysts for asymmetric synthesis. nih.gov These catalysts, which can be composed of entirely achiral ligands, offer structural simplicity and open new avenues for designing innovative catalyst architectures. nih.gov For example, chiral iridium and rhodium complexes have shown great promise as chiral Lewis acid catalysts in a variety of transformations. figshare.comnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective reactions. researchgate.net While significant progress has been made in the enantioselective dihalogenation of alkenes, the development of reagent-controlled, enantioselective dichlorination has been more challenging. researchgate.net

The table below highlights key concepts in stereoselective synthesis:

| Term | Definition |

| Stereoselective Reaction | A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed. masterorganicchemistry.comstereoelectronics.org |

| Enantioselective Reaction | A reaction that produces one enantiomer of a chiral product in excess of the other. masterorganicchemistry.comyoutube.com |

| Diastereoselective Reaction | A reaction in which one diastereomer is formed in preference to another. stereoelectronics.orgyoutube.com |

| Chiral Catalyst | A catalyst that is chiral and can direct a reaction to form a chiral product with a preference for one enantiomer. figshare.comnih.govyoutube.comcore.ac.uk |

The development of robust and efficient stereoselective and enantioselective dichloromethylation methods will be instrumental in synthesizing complex chiral molecules with potential applications in various fields.

Exploitation of this compound in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. wikipedia.orgub.edu These reactions are highly efficient and atom-economical, making them a cornerstone of modern organic synthesis. nih.gov They allow for the rapid construction of complex molecular architectures from simple starting materials. wikipedia.org

The dichloromethyl group in this compound is a versatile functional handle that can participate in a variety of transformations, making it a suitable candidate for the design of cascade reactions. For instance, the initial reaction at the dichloromethyl group could generate a reactive intermediate that subsequently undergoes an intramolecular cyclization or an intermolecular reaction with another component.

A general concept for a cascade reaction involving a dichloromethylarene could start with a nucleophilic attack, followed by further transformations. wikipedia.org Enzyme-initiated domino reactions have also been explored, where a biocatalyst triggers a cascade of reactions, often with high chemo- and stereoselectivity. rsc.org

The development of cascade reactions involving this compound could lead to the efficient synthesis of various heterocyclic compounds and other complex molecules. These reactions are often designed to proceed through a series of interconnected steps, such as:

Nucleophilic/Electrophilic Cascades: Where the key step involves a nucleophilic or electrophilic attack. wikipedia.orgub.edu

Radical Cascades: Involving radical intermediates.

Pericyclic Cascades: Comprising a series of pericyclic reactions. wikipedia.org

Transition-Metal-Catalyzed Cascades: Utilizing transition metal catalysts to orchestrate the reaction sequence. ub.edu

The design of such elegant and efficient synthetic strategies is a continuing area of focus in organic chemistry. nih.gov

Development of Advanced Analytical Tools for Mechanistic Studies and Trace Analysis

Understanding the intricate details of chemical reactions and detecting minute quantities of substances are critical aspects of chemical research. Advanced analytical techniques play a pivotal role in both mechanistic studies and trace analysis of compounds like this compound. mdpi.comnih.govresearchgate.net

In the realm of trace analysis, the detection and quantification of emerging contaminants and their transformation products are of significant environmental and health concern. mdpi.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating and identifying compounds in complex mixtures. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced separation efficiency and reduced analysis time. nih.gov For the definitive structural elucidation of unknown compounds, hyphenated techniques like LC-NMR-MS are employed. nih.gov

The following table outlines some advanced analytical techniques and their applications:

| Technique | Application |

| In-situ NMR/IR Spectroscopy | Real-time monitoring of chemical reactions to elucidate mechanisms. ethz.ch |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of compounds in a mixture. nih.gov |

| Mass Spectrometry (MS) | Identification of compounds based on their mass-to-charge ratio. nih.gov |

| LC-NMR-MS | Comprehensive structural elucidation of unknown compounds. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile organic compounds. researchgate.netresearchgate.net |

The continuous development of these analytical tools is essential for advancing our understanding of chemical processes and for ensuring the safety of our environment and consumer products.

Computational-Guided Discovery of Novel Applications and Derivatives in Organic Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. youtube.comyoutube.com It allows scientists to model and predict the behavior of molecules and reactions, thereby guiding experimental work and accelerating the discovery of new applications and derivatives. mit.edunih.gov

In the context of this compound, DFT calculations can be used to:

Predict Reactivity: By calculating molecular properties like frontier molecular orbital energies (HOMO and LUMO), researchers can predict the reactivity of the molecule and identify the most likely sites for chemical attack. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can help to map out the entire reaction pathway, including the structures of transition states, which are fleeting and difficult to observe experimentally. mit.edutib.eu This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Design Novel Derivatives: By simulating the properties of virtual derivatives of this compound, chemists can identify promising new compounds with desired characteristics before embarking on their synthesis in the laboratory. This in silico screening can save significant time and resources.

Recent advances in machine learning are further enhancing the power of computational chemistry. youtube.com Machine learning models can be trained on large datasets of chemical reactions to predict reaction outcomes and even suggest novel reaction pathways. mit.edu The integration of DFT with machine learning algorithms holds great promise for the future of chemical discovery. youtube.com

The synergy between computational and experimental chemistry is a powerful paradigm for innovation. By leveraging the predictive power of computational models, researchers can more effectively explore the vast chemical space and unlock the full potential of versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(dichloromethyl)-2-methoxybenzene, and what critical parameters influence yield and purity?

- Methodological Answer :

- Route 1 : Chlorination of 2-methoxytoluene using sulfuryl chloride (SO₂Cl₂) under UV light or radical initiators (e.g., AIBN) to introduce dichloromethyl groups. Reaction temperature (40–60°C) and stoichiometry (excess Cl₂ source) are critical to avoid over-chlorination .

- Route 2 : Friedel-Crafts alkylation of anisole with dichloromethyl chloride (Cl₂CHCl) in the presence of Lewis acids (e.g., AlCl₃). Solvent polarity (e.g., dichloromethane vs. nitrobenzene) and catalyst loading significantly impact regioselectivity and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via GC-MS or HPLC .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The dichloromethyl (-CHCl₂) protons split into a doublet (J = 6–8 Hz) due to coupling with adjacent aromatic protons, typically δ 5.5–6.0 ppm .

- ¹³C NMR : The dichloromethyl carbon resonates at δ 70–75 ppm, while the methoxy carbon appears at δ 55–57 ppm. Aromatic carbons show signals at δ 110–150 ppm, with para-substitution confirmed by DEPTQ analysis .

- Contradictions : Impurity peaks (e.g., residual starting material) require careful integration and comparison with synthetic intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Effects : The methoxy group (-OCH₃) is a strong ortho/para director, while the dichloromethyl (-CHCl₂) acts as a weak meta director due to its electron-withdrawing nature. Competitive directing leads to mixed products in nitration or sulfonation. Computational DFT studies (e.g., Hirshfeld charge analysis) can predict dominant pathways .

- Experimental Validation : Use isotopic labeling (e.g., deuterated substrates) or competitive reactions with model compounds (e.g., toluene derivatives) to isolate substituent effects .

Q. How does the dichloromethyl group influence the compound’s stability under varying pH and thermal conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, releasing HCl gas. Kinetic studies (Arrhenius plots) reveal activation energy for degradation .

- pH Sensitivity : Under acidic conditions (pH < 3), hydrolysis of -CHCl₂ to -COOH occurs, confirmed by FT-IR (C=O stretch at 1700 cm⁻¹). Alkaline conditions (pH > 10) promote elimination to form chloroalkenes, detectable via GC-MS .

- Contradictions : Conflicting reports on decomposition pathways (e.g., radical vs. ionic mechanisms) necessitate controlled experiments with radical scavengers (e.g., BHT) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily block the methoxy group (e.g., silylation with TMSCl) during halogenation or cross-coupling reactions to prevent undesired oxidation .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) improve selectivity in Suzuki-Miyaura couplings by reducing β-hydride elimination .

- Byproduct Analysis : Use LC-HRMS to identify minor products (e.g., dichloroacetone from over-oxidation) and adjust reaction stoichiometry .

Data Contradiction Analysis

Q. How can conflicting literature reports on the compound’s boiling point and density be resolved?

- Methodological Answer :

- Boiling Point : Discrepancies (e.g., 225–232°C vs. 215–220°C) may arise from impurities or varying pressure conditions. Validate via differential scanning calorimetry (DSC) under standardized vacuum .

- Density : Reported as 1.381 g/cm³ (Experimental) vs. computational estimates (1.35–1.40 g/cm³). Cross-check with pycnometry or X-ray crystallography for crystal packing effects .

Experimental Design Tables

| Parameter | Synthetic Route 1 | Synthetic Route 2 |

|---|---|---|

| Catalyst | UV light/AIBN | AlCl₃ (1.2 equiv) |

| Solvent | CCl₄ | CH₂Cl₂ |

| Yield (Reported) | 65–70% | 50–55% |

| Purity (HPLC) | >98% | 90–95% |

| Stability Study | Condition | Observation |

|---|---|---|

| Thermal (150°C, 24h) | 10% mass loss | HCl evolution |

| Acidic (pH 2, 48h) | Hydrolysis to -COOH | FT-IR confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.